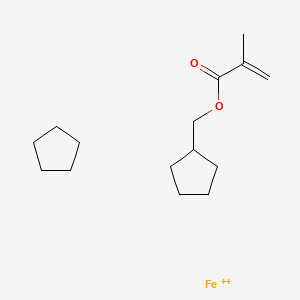

Cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+)

Description

The compound "Cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+)" is a structurally complex organometallic species comprising three distinct components:

- Cyclopentane: A five-membered cycloalkane (C₅H₁₀) that contributes rigidity to the structure .

- Cyclopentylmethyl 2-methylprop-2-enoate: A methacrylate ester derivative, where the cyclopentylmethyl group is esterified to 2-methylprop-2-enoic acid (methacrylic acid). This introduces polymerizable vinyl functionality .

- Iron(2+): A divalent iron ion, likely coordinated to the organic ligands, enabling redox activity or magnetic properties .

The canonical SMILES notation (CC1=CC=C(C=C1)C2C(C2C(=O)[C]3[CH][CH][CH][CH]3)C4=CC=CC=C4.[CH]1[CH][CH][CH][CH]1.[Fe+2]) highlights its hybrid organic-inorganic nature, combining aromatic, alicyclic, and metallic moieties .

Properties

CAS No. |

31566-61-7 |

|---|---|

Molecular Formula |

C15H16FeO2 |

Molecular Weight |

284.135 |

IUPAC Name |

cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+) |

InChI |

InChI=1S/C10H16O2.C5H10.Fe/c1-8(2)10(11)12-7-9-5-3-4-6-9;1-2-4-5-3-1;/h9H,1,3-7H2,2H3;1-5H2;/q;;+2 |

SMILES |

CC(=C)C(=O)OCC1CCCC1.C1CCCC1.[Fe+2] |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+) typically involves the following steps:

Formation of Cyclopentylmethyl 2-methylprop-2-enoate: This step involves the esterification of cyclopentylmethanol with 2-methylprop-2-enoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Complexation with Iron(2+): The ester formed in the previous step is then reacted with an iron(2+) salt, such as iron(2+) chloride, in the presence of a coordinating solvent like tetrahydrofuran (THF). The reaction is typically conducted under an inert atmosphere to prevent oxidation of the iron(2+) ion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Esterification: Large-scale esterification of cyclopentylmethanol with 2-methylprop-2-enoic acid using industrial reactors.

Iron(2+) Complexation: The ester is then subjected to complexation with iron(2+) salts in large reaction vessels, ensuring strict control of reaction conditions to maintain the integrity of the iron(2+) ion.

Chemical Reactions Analysis

Types of Reactions

Cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+) undergoes various chemical reactions, including:

Oxidation: The iron(2+) ion can be oxidized to iron(3+) under oxidative conditions.

Reduction: The compound can be reduced back to iron(2+) from iron(3+) using reducing agents like sodium borohydride.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of iron(3+) complexes.

Reduction: Regeneration of iron(2+) complexes.

Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Chemistry

- Catalysis : The compound serves as a catalyst in various organic synthesis reactions, particularly in polymerization processes. Its ability to facilitate electron transfer reactions is crucial for creating new chemical bonds.

Biology

- Biological Studies : Due to its organometallic nature, it is being investigated for potential roles in biological systems, such as enzyme mimetics or in interactions with biomolecules.

Medicine

- Drug Delivery Systems : Research is ongoing into its use as a carrier for drug delivery, leveraging the iron component for targeted therapies.

- Therapeutic Applications : The compound's properties may allow it to act as a therapeutic agent in certain medical conditions.

Industry

- Specialty Polymers : It is utilized in the production of specialty polymers, contributing to materials with unique properties.

- Precursor in Synthesis : The compound acts as a precursor in synthesizing other complex organometallic compounds, expanding its utility in industrial applications.

Case Studies

- Catalytic Polymerization : A study demonstrated that Cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+) could effectively catalyze the polymerization of styrene, resulting in high molecular weight polymers with controlled architecture.

- Biological Interaction Studies : Research indicated that this compound interacts with specific proteins involved in cellular signaling pathways, suggesting potential therapeutic roles.

- Industrial Applications : In the production of specialty polymers, this compound has shown improved mechanical properties compared to traditional catalysts, leading to enhanced material performance.

Mechanism of Action

The mechanism by which Cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+) exerts its effects involves:

Coordination Chemistry: The iron(2+) ion coordinates with the ester and cyclopentyl groups, stabilizing the compound.

Catalytic Activity: The compound acts as a catalyst by facilitating electron transfer reactions, which is crucial in polymerization and other organic reactions.

Molecular Targets: The iron(2+) ion interacts with various substrates, enabling the formation of new chemical bonds.

Comparison with Similar Compounds

Structural Analogs: Cyclopentane Derivatives

Cyclopentane derivatives vary in substituents and functional groups, influencing their physical and chemical properties. Key examples from literature include:

Key Differences :

Organometallic Compounds

Iron-containing organometallics are critical in catalysis and materials science. Notable comparisons include:

Key Differences :

Methacrylate Esters

Methacrylate esters are widely used in polymers. Comparative analysis:

Key Differences :

- The cyclopentylmethyl group in the target compound increases hydrophobicity compared to glycidyl or methyl methacrylates, impacting solubility and interfacial properties .

- Iron(2+) coordination could enable photoresponsive or conductive polymers, expanding beyond traditional acrylic applications .

Research Findings and Data Tables

Physicochemical Properties (Estimated)

Biological Activity

Cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+) is a complex organometallic compound that has garnered interest in various fields, particularly in biology and medicine. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on current research findings.

Compound Overview

Chemical Structure:

- Molecular Formula: C12H16O2Fe

- CAS Number: 31566-61-7

The compound consists of a cyclopentane ring, a cyclopentylmethyl group attached to a 2-methylprop-2-enoate moiety, and an iron(2+) ion. Its unique structure allows for diverse interactions in biological systems.

Synthesis

The synthesis of Cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+) typically involves two main steps:

-

Formation of Cyclopentylmethyl 2-methylprop-2-enoate:

- Esterification of cyclopentylmethanol with 2-methylprop-2-enoic acid under acidic conditions.

- Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.

-

Complexation with Iron(2+):

- The ester is reacted with an iron(2+) salt (e.g., iron(II) chloride) in a coordinating solvent like tetrahydrofuran (THF), typically under inert conditions to avoid oxidation.

The biological activity of Cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+) is primarily attributed to its organometallic nature, which allows it to interact with biological macromolecules. Key mechanisms include:

- Coordination Chemistry: The iron(2+) ion coordinates with the ester and cyclopentyl groups, stabilizing the compound and facilitating interactions with biomolecules.

- Catalytic Activity: It acts as a catalyst in electron transfer reactions, crucial for various biochemical pathways.

- Cellular Interaction: The compound can influence cellular processes such as apoptosis and proliferation, particularly in cancer cells.

Case Studies and Research Findings

-

Cytotoxicity Studies:

Research indicates that organometallic compounds similar to Cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+) exhibit significant cytotoxic effects against cancer cell lines. For instance, studies have shown that related compounds induce cell death through apoptosis in colorectal cancer cells (SW480) while inhibiting their proliferation by affecting the actin cytoskeleton .Compound Cell Line IC50 (µM) Mechanism Compound A MDA-MB-231 (breast) Low micromolar Apoptosis Compound B SW480 (colorectal) Low micromolar Colony formation inhibition -

Selectivity Index:

The selectivity index for colorectal cells suggests that these compounds may have inherent selectivity for cancerous cells over normal cells, which is crucial for minimizing side effects in therapeutic applications . - Potential Applications:

Comparative Analysis

Cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+) can be compared to other organometallic compounds regarding their biological activities and applications:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Cyclopentadienyliron dicarbonyl dimer | Iron complex | Anticancer activity |

| Ferrocenylmethyl methacrylate | Iron-based polymer | Catalytic applications |

| Iron(II) acetylacetonate | Simple iron complex | Various synthetic applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.